molecular formula C7H3ClF3N3 B6591606 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1431720-68-1

6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B6591606
CAS No.: 1431720-68-1
M. Wt: 221.57 g/mol
InChI Key: FICNSZCHYFKLLD-UHFFFAOYSA-N
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Description

6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core with a chloro substituent at the 6-position and a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine typically involves the following steps:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors. For example, starting with a pyridine derivative, the pyrazole ring can be constructed via condensation reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.

    Chlorination: The chloro substituent can be introduced using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:

    Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.

    Materials Science: It is employed in the synthesis of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)pyridine: Similar in structure but lacks the pyrazole ring and chloro substituent.

    6-Chloro-3-methylpyridine: Similar in structure but lacks the trifluoromethyl group.

    2-Chloro-3-(trifluoromethyl)pyridine: Similar in structure but differs in the position of the chloro substituent.

Uniqueness

6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is unique due to the combination of the pyrazolo[4,3-c]pyridine core, the chloro substituent, and the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-chloro-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3/c8-5-1-4-3(2-12-5)6(14-13-4)7(9,10)11/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICNSZCHYFKLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=C(NN=C21)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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